1,3,7-Trichloroisoquinoline

Description

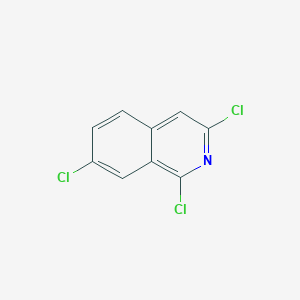

1,3,7-Trichloroisoquinoline is a halogenated derivative of isoquinoline, a heterocyclic aromatic compound consisting of a benzene ring fused to a pyridine ring. Isoquinoline derivatives are widely studied for their roles in medicinal chemistry, particularly as intermediates in drug synthesis .

Properties

IUPAC Name |

1,3,7-trichloroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl3N/c10-6-2-1-5-3-8(11)13-9(12)7(5)4-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGFGUSGNXGWHNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C(N=C(C=C21)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,7-Trichloroisoquinoline can be synthesized through several methods. One common approach involves the chlorination of isoquinoline. The reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a controlled temperature to ensure selective chlorination at the desired positions on the isoquinoline ring .

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions

1,3,7-Trichloroisoquinoline undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form isoquinoline N-oxides or reduction to form partially hydrogenated derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or peracids are employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products

Substitution Products: Various substituted isoquinolines depending on the nucleophile used.

Oxidation Products: Isoquinoline N-oxides.

Reduction Products: Partially hydrogenated isoquinolines.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of isoquinoline derivatives, including 1,3,7-trichloroisoquinoline. Compounds containing the isoquinoline scaffold have been shown to exhibit significant activity against various bacterial strains and fungi. For instance, derivatives of isoquinolines have been synthesized and tested for their efficacy against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa, demonstrating promising results in inhibiting microbial growth .

Anticancer Properties

Isoquinoline derivatives are also being investigated for their potential anticancer activities. The structural diversity offered by compounds like this compound allows for modifications that can enhance selectivity and potency against cancer cells. Research indicates that certain isoquinoline derivatives can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression .

Synthesis of Novel Compounds

Precursor for Heterocyclic Compounds

this compound serves as a valuable precursor in the synthesis of more complex heterocyclic compounds. Its chlorinated structure allows for further functionalization through nucleophilic substitution reactions. This property is exploited in the development of new pharmaceuticals with enhanced biological activities .

Development of Antituberculosis Agents

The compound has been explored as part of synthetic routes to develop new antituberculosis agents. The incorporation of isoquinoline structures into drug candidates has shown to improve their efficacy against Mycobacterium tuberculosis, thereby contributing to the fight against this persistent pathogen .

Material Science Applications

Dye and Pigment Production

The unique chemical properties of this compound make it suitable for use in dye and pigment production. Its chlorinated nature contributes to vibrant color profiles that can be utilized in various industrial applications, including textiles and coatings .

Case Studies

Mechanism of Action

The mechanism of action of 1,3,7-Trichloroisoquinoline involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, depending on its structural modifications. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to its potential use as an antimicrobial or anticancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 1,5,7-Trichloroisoquinoline

This structural variation alters electronic distribution and steric effects:

- Reactivity : Positional differences influence regioselectivity in substitution reactions. For example, nucleophilic attacks may favor positions ortho or para to existing substituents, depending on electronic environments .

Quinoline Derivatives: 4,5,7-Trichloroquinoline

Key distinctions include:

- Aromaticity and Solubility: Quinoline’s fused ring system differs in electron density distribution, leading to variations in solubility. Quinoline derivatives are generally more polar than isoquinolines due to the nitrogen atom’s position, enhancing water solubility.

- Synthetic Routes: 4,5,7-Trichloroquinoline is synthesized via chlorination of 3,5-dichloroaniline intermediates, followed by cyclization and substitution . This contrasts with isoquinoline syntheses, which often involve Bischler–Napieralski reactions .

Hydrogenated Derivatives: 7-Chloro-1,2,3,4-tetrahydroisoquinoline

7-Chloro-1,2,3,4-tetrahydroisoquinoline (CAS 82771-60-6) is a partially saturated analog. Key differences:

- Aromaticity : The tetrahydro structure reduces aromaticity, lowering chemical stability but increasing flexibility for functionalization.

- Applications: Hydrogenated isoquinolines are common in drug design (e.g., opioid analogs) due to improved bioavailability compared to fully aromatic systems .

Substituted Isoquinoline Carboxylates

details 7-chloro-1-methylisoquinoline-3-carboxylate derivatives, which feature ester groups absent in 1,3,7-trichloroisoquinoline:

- Spectroscopic Data: Methyl 7-chloro-1-methylisoquinoline-3-carboxylate exhibits distinct NMR shifts (e.g., δ 2.65 ppm for the methyl group, δ 8.20 ppm for aromatic protons), highlighting how electron-withdrawing chloro and ester groups deshield nearby protons .

- Thermal Stability: Carboxylate esters generally have lower melting points (e.g., 120–150°C) compared to halogenated isoquinolines due to reduced intermolecular forces.

Data Table: Comparative Properties of Selected Compounds

Key Research Findings

- Electronic Effects : Chlorine substituents at meta positions (1,3,7) create a highly electron-deficient ring, favoring electrophilic substitutions at positions 4 or 8 .

- Biological Relevance: Tetrahydroisoquinolines with chloro substituents show promise in antitumor applications, though this compound’s bioactivity remains underexplored .

- Synthetic Challenges : Positional isomerism complicates purification; advanced techniques like XRD (via SHELX ) or NMR are critical for structural validation.

Biological Activity

1,3,7-Trichloroisoquinoline is a halogenated isoquinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a range of biological effects, including antitumor, antimicrobial, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Synthesis

The chemical structure of this compound can be described as follows:

- Molecular Formula : C₉H₅Cl₃N

- Molecular Weight : 233.5 g/mol

The synthesis of this compound typically involves the chlorination of isoquinoline derivatives under controlled conditions. Various synthetic methods have been explored to optimize yield and purity.

Antitumor Activity

This compound has been studied for its cytotoxic effects against various cancer cell lines. Research indicates that this compound can induce apoptosis in cancer cells through multiple mechanisms.

- Case Study : In a study involving breast cancer cell lines (MCF-7), this compound demonstrated an IC₅₀ value of approximately 15 µM. This suggests significant cytotoxicity compared to standard chemotherapeutic agents .

- Mechanism of Action : The compound appears to disrupt cell cycle progression and induce apoptosis via the activation of caspases and modulation of apoptotic signaling pathways .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated.

- In Vitro Studies : The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, it showed effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL .

- Mechanism : The proposed mechanism involves the inhibition of bacterial DNA synthesis and disruption of cell membrane integrity .

Anti-inflammatory Activity

Research has indicated that this compound possesses anti-inflammatory properties.

- Experimental Findings : In animal models of inflammation (e.g., carrageenan-induced paw edema), administration of the compound resulted in a significant reduction in swelling compared to control groups. The observed anti-inflammatory effect was attributed to the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 .

Data Table: Summary of Biological Activities

| Activity Type | Cell Line/Organism | IC₅₀/MIC (µM/µg/mL) | Mechanism |

|---|---|---|---|

| Antitumor | MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| Antimicrobial | Staphylococcus aureus | 16 | Inhibition of DNA synthesis |

| Antimicrobial | Escherichia coli | 32 | Disruption of cell membrane |

| Anti-inflammatory | Carrageenan-induced edema model | N/A | Inhibition of cytokines |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.